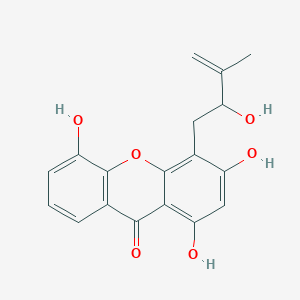
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique xanthene core structure, which is often associated with fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the xanthene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to be used as a marker in various biological assays. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular activity.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties.
Rhodamine: A related compound used in similar applications.
Eosin: A xanthene dye with applications in histology and microscopy.
Uniqueness
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other xanthene derivatives. This uniqueness can be leveraged in specialized applications where other compounds may not be suitable.
Propiedades
Número CAS |
679802-93-8 |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
1,3,5-trihydroxy-4-(2-hydroxy-3-methylbut-3-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O6/c1-8(2)12(20)6-10-13(21)7-14(22)15-16(23)9-4-3-5-11(19)17(9)24-18(10)15/h3-5,7,12,19-22H,1,6H2,2H3 |
Clave InChI |
TYXACYABPVAUPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


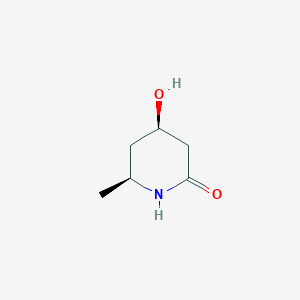
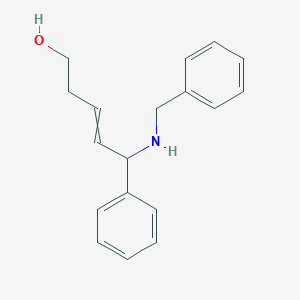
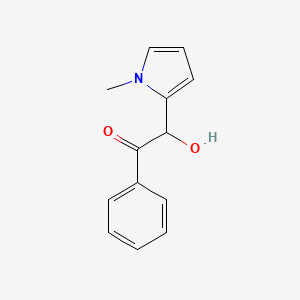
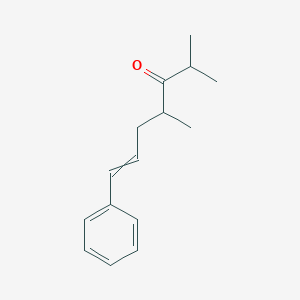
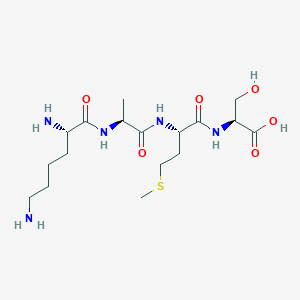
![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)
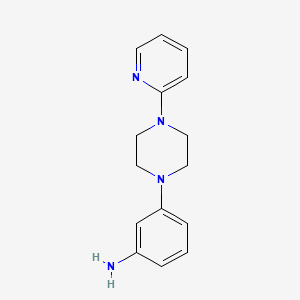
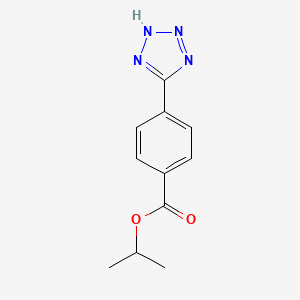
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)
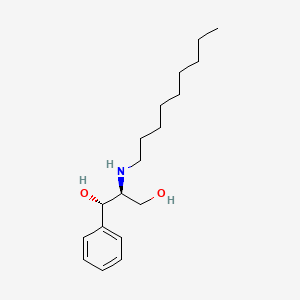
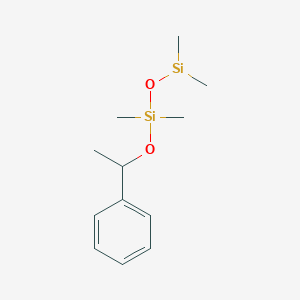
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
